Methyl 1,5-naphthyridine-4-carboxylate
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Overview
Description
Methyl 1,5-naphthyridine-4-carboxylate: is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a naphthyridine ring system with a methyl ester group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Gould-Jacobs Reaction: This method involves the reaction between 3-aminopyridine and diethyl methylenemalonate, followed by thermal cyclization to afford the 1,5-naphthyridine skeleton.
Condensation Reaction: A condensation reaction at elevated temperatures (around 150°C) followed by ring cyclization can yield the 1,5-naphthyridine skeleton.
Industrial Production Methods: Industrial production methods for methyl 1,5-naphthyridine-4-carboxylate typically involve large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 1,5-naphthyridine-4-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthyridine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include silver oxide and other metal oxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various electrophilic or nucleophilic reagents can be employed, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield formyl or carboxyl derivatives, while reduction can produce hydroxyl or alkyl derivatives .
Scientific Research Applications
Methyl 1,5-naphthyridine-4-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 1,5-naphthyridine-4-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1,8-Naphthyridine: Another isomer of naphthyridine with different biological activities.
2,7-Naphthyridine: Known for its unique reactivity and applications in medicinal chemistry.
4,5-Naphthyridine: Exhibits distinct chemical properties and is used in various synthetic applications.
Uniqueness: Methyl 1,5-naphthyridine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl ester group at the 4-position differentiates it from other naphthyridine isomers, influencing its reactivity and applications .
Properties
Molecular Formula |
C10H8N2O2 |
---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
methyl 1,5-naphthyridine-4-carboxylate |
InChI |
InChI=1S/C10H8N2O2/c1-14-10(13)7-4-6-11-8-3-2-5-12-9(7)8/h2-6H,1H3 |
InChI Key |
LSRBNVUQILLCDO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=NC=C1)C=CC=N2 |
Origin of Product |
United States |
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